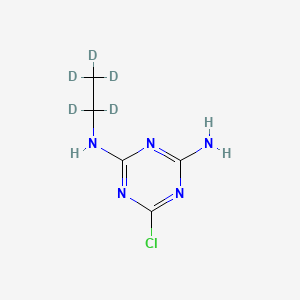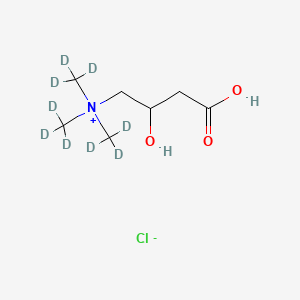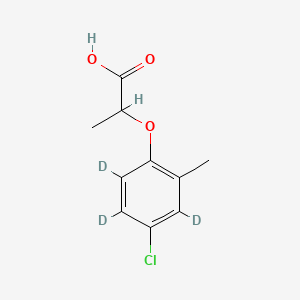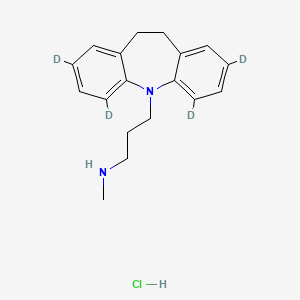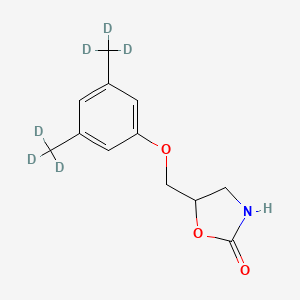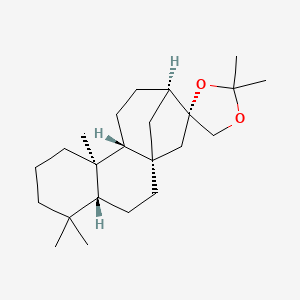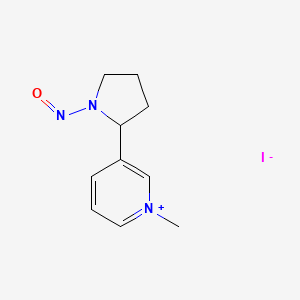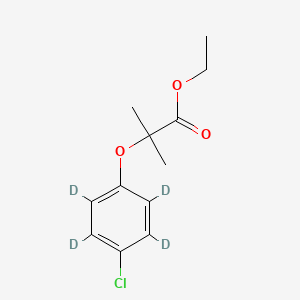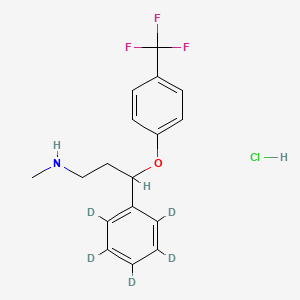
rac 5-Carboxy Tolterodine-d14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac 5-Carboxy Tolterodine-d14 is a labeled metabolite of tolterodine . It has a molecular weight of 369.56 and a molecular formula of C22H15D14NO3 .
Molecular Structure Analysis
The molecular structure of rac 5-Carboxy Tolterodine-d14 is represented by the formula C22H15D14NO3 . The structure includes a carboxy group (-COOH), a phenyl group (C6H5), and a hydroxy group (-OH), among others .Physical And Chemical Properties Analysis
Rac 5-Carboxy Tolterodine-d14 is an off-white solid . It is soluble in water .Applications De Recherche Scientifique
Drug Discovery and Development
“rac 5-Carboxy Tolterodine-d14”, being a deuterium-labeled compound, plays a crucial role in drug discovery and development. It is used as a tracer to study the pharmacokinetics and metabolic pathways of its parent compound, Tolterodine, which is used to treat overactive bladder conditions. The deuterium labeling allows for precise tracking in the body, aiding in optimizing drug efficacy and safety profiles .
Metabolism Studies
Researchers utilize “rac 5-Carboxy Tolterodine-d14” to investigate metabolic reactions, particularly how Tolterodine is broken down and utilized in the body. This can reveal potential metabolites that may have therapeutic or toxic effects .
Protein Structure Determination
In biochemistry, deuterium-labeled compounds like “rac 5-Carboxy Tolterodine-d14” are used in nuclear magnetic resonance (NMR) spectroscopy to determine the structures of proteins and other complex molecules. The deuterium atoms provide clearer signals that help in mapping out molecular structures .
Diagnostic Imaging
The compound’s labeled nature makes it valuable for diagnostic imaging techniques. It can be used to visualize biological pathways and measure the distribution of Tolterodine-related compounds within the body .
Proving Reaction Mechanisms
“rac 5-Carboxy Tolterodine-d14” can be employed to prove chemical reaction mechanisms. By replacing hydrogen atoms with deuterium, scientists can track the reaction steps and understand the transformation processes at a molecular level .
Biomedical Research
In biomedical research, “rac 5-Carboxy Tolterodine-d14” is used for in vivo studies to understand drug distribution, interaction, and potential effects on human health without the risks associated with radioactive tracers .
Agrochemical Research
Deuterium-labeled compounds are also used in agrochemical research to study the environmental fate of pesticides and herbicides, ensuring their safe use and minimizing ecological impact .
Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) utilizes compounds like “rac 5-Carboxy Tolterodine-d14” to study reaction rates and mechanisms, providing insights into catalysis and enzyme function .
Mécanisme D'action
Target of Action
The primary target of rac 5-Carboxy Tolterodine-d14 is a neurotransmitter called acetylcholine . Acetylcholine plays a crucial role in muscle contractions, particularly in the bladder .
Mode of Action
rac 5-Carboxy Tolterodine-d14 works by blocking the action of acetylcholine . By inhibiting this neurotransmitter, the compound prevents the muscle contractions that acetylcholine would normally induce .
Pharmacokinetics
It’s worth noting that the compound is adeuterium-labeled version of (Rac)-5-Carboxy Tolterodine . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of rac 5-Carboxy Tolterodine-d14’s action is the relaxation of bladder muscles . By blocking acetylcholine, the compound reduces the frequency and urgency of urination .
Safety and Hazards
While specific safety and hazard information for rac 5-Carboxy Tolterodine-d14 is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
3-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-15(2)23(16(3)4)13-12-19(17-8-6-5-7-9-17)20-14-18(22(25)26)10-11-21(20)24/h5-11,14-16,19,24H,12-13H2,1-4H3,(H,25,26)/i1D3,2D3,3D3,4D3,15D,16D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTNTJFTBRPQIZ-IRFZPZLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac 5-Carboxy Tolterodine-d14 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

